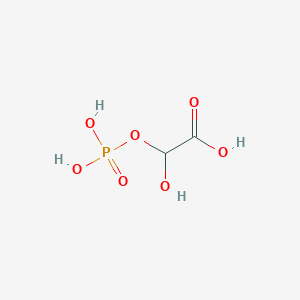

2-Hydroxy-2-phosphonooxyacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Hydroxy-2-phosphonooxyacetic acid is a chemical compound with the molecular formula C2H5O6P. It is a deep umber-colored liquid that is soluble in water, ethanol, and ether. This compound is widely used as a scale and corrosion inhibitor in various industrial applications, such as steel, petrochemical, electric power, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

There are several methods to synthesize 2-Hydroxy-2-phosphonooxyacetic acid:

Method One: A 50% aqueous solution of dihydroxyacetic acid (hydrated glyoxylic acid) and phosphorous acid are heated at 98°C-100°C for 24 hours with stirring.

Method Two: Dimethyl phosphite and butyl glyoxylate react under the catalysis of sodium methoxide at 25°C-120°C for several hours.

Method Three: The di-sodium salt of phosphonoformaldehyde is synthesized by reacting dimethoxymethanephosphonic acid and sodium hydroxide solution at 80°C-90°C for 1-3 hours.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-phosphonooxyacetic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphonic acid derivatives.

Reduction: It can be reduced to form phosphinic acid derivatives.

Substitution: It can undergo substitution reactions with various reagents to form different derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and alkylating agents

Major Products Formed

Oxidation: Phosphonic acid derivatives.

Reduction: Phosphinic acid derivatives.

Substitution: Various substituted phosphonooxyacetic acid derivatives

Scientific Research Applications

2-Hydroxy-2-phosphonooxyacetic acid has a wide range of applications in scientific research:

Mechanism of Action

2-Hydroxy-2-phosphonooxyacetic acid exerts its effects primarily through its ability to chelate metal ions and inhibit corrosion. It forms a protective film on metal surfaces, preventing oxidation and scale formation. The compound’s molecular targets include metal ions such as calcium and zinc, which it binds to form stable complexes .

Comparison with Similar Compounds

Similar Compounds

Hydroxyethylidene diphosphonic acid (HEDP): Another phosphonate compound used as a scale and corrosion inhibitor.

Ethylenediaminetetra(methylenephosphonic acid) (EDTMP): A phosphonate compound with similar applications in water treatment.

Uniqueness

2-Hydroxy-2-phosphonooxyacetic acid is unique due to its remarkable chemical stability, resistance to hydrolysis, and degradation by acids and alkalis. It also has a lower phosphorus content compared to other phosphonate compounds, making it more environmentally friendly .

Properties

Molecular Formula |

C2H5O7P |

|---|---|

Molecular Weight |

172.03 g/mol |

IUPAC Name |

2-hydroxy-2-phosphonooxyacetic acid |

InChI |

InChI=1S/C2H5O7P/c3-1(4)2(5)9-10(6,7)8/h2,5H,(H,3,4)(H2,6,7,8) |

InChI Key |

LKRBNXOIYJHWIG-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)O)(O)OP(=O)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium Benzo[a]pyrene-3-sulfate](/img/structure/B13411989.png)

![(2S,5R)-6,6-dideuterio-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13412023.png)

![(3R)-5-methyl-3-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]hexanoic acid](/img/structure/B13412074.png)